molecular formula C34H36O6 B058509 3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol CAS No. 115116-22-8

3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol

Katalognummer: B058509
CAS-Nummer: 115116-22-8
Molekulargewicht: 540.6 g/mol
InChI-Schlüssel: VQNWAWRYJQHLAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound is closely tied to the broader history of inositol chemistry. Inositols, a family of cyclohexanehexols, have been the subject of intense research since the mid-20th century due to their biological significance. The compound represents a critical evolutionary point in the development of synthetic methodologies for selectively protected inositol derivatives.

The synthesis and use of partially benzylated inositol derivatives, including this compound, gained momentum in the 1980s and 1990s with the growing understanding of inositol phosphates as key signaling molecules in cellular processes. The need for selectively protected inositol derivatives drove the development of various synthetic routes to compounds like this compound, which offered precise control over which hydroxyl groups remained available for further transformations.

The first reported syntheses of tetra-O-benzylated inositol derivatives appeared in the scientific literature in the 1980s. For instance, the synthesis of racemic 1,5,6-tri-O-benzyl-myo-inositol, a related compound, was reported via five different routes and subsequently elaborated to inositol derivatives including tetra-O-benzylated variants. These early synthetic approaches laid the groundwork for more refined methods that would later be developed.

Significant advancements in the synthesis of this compound and related compounds occurred during the 1990s and early 2000s. During this period, researchers developed more efficient and stereoselective methods for preparing these compounds, often with improved yields and purity. For example, in 2011, a report described the desymmetrization of 2,4,5,6-Tetra-O-benzyl-d-myo-inositol for the synthesis of mycothiol, showcasing the continued relevance of these compounds in modern synthetic chemistry.

Significance in Carbohydrate and Inositol Chemistry

This compound holds particular significance in carbohydrate and inositol chemistry for several fundamental reasons. First and foremost, it serves as a key intermediate in the synthesis of inositol phosphates and inositol phospholipids, which are critical signaling molecules in cellular processes. The strategic protection pattern of this compound allows for selective functionalization, making it an invaluable building block in the construction of complex inositol derivatives.

Inositol phosphates and phospholipids are involved in numerous important biological processes, including cellular signal transduction, membrane transport, protein anchoring, and cytoskeletal regulation. The selective synthesis of these compounds often requires carefully protected inositol derivatives, and this compound provides an excellent scaffold for such purposes. Its unique protection pattern enables researchers to perform regioselective transformations that would otherwise be challenging or impossible.

The compound is particularly valuable for the synthesis of glycerophosphoinositol (GPI), a natural anti-inflammatory agent. Research has shown that GPI has anti-inflammatory effects in counteracting blood-brain barrier (BBB) failure at lower doses than dexamethasone and without cytotoxic effects. This suggests the potential use of GPI as a natural anti-inflammatory agent and a "BBB enhancer" for neurodegenerative diseases such as multiple sclerosis and Alzheimer's dementia.

Furthermore, this compound has been used as a starting material for the synthesis of inositol analogs with modified properties. For instance, DL-1,2-Dideoxy-1,2-difluoro-myo-inositol was prepared from DL-3,4,5,6-tetra-O-benzyl-myo-inositol in five steps with an overall yield of 36%. These inositol analogs have potential applications in studying cellular signaling pathways and developing new therapeutic agents with improved properties.

Another significant application is in the synthesis of differentially substituted silyloxy myo-inositol derivatives. These derivatives can be used as intermediates in the synthesis of more complex inositol-based compounds with potential biological activities. The versatility of this compound as a synthetic intermediate continues to make it a valuable compound in carbohydrate and inositol chemistry.

Research Trends and Bibliometric Analysis

A comprehensive analysis of the research trends related to this compound reveals several interesting patterns and developments over time. While the compound itself may not be directly mentioned in many research titles, its role as an intermediate in inositol chemistry has made it a subject of continuous research interest across multiple decades.

The research on tetra-O-benzylated inositol derivatives has evolved from basic synthetic methodology to more applied research focused on biological applications. Early research in the 1980s and 1990s primarily focused on developing efficient synthetic routes to these compounds. For example, the synthesis of the enantiomeric 1,4,5,6-tetra-O-benzyl-myo-inositols was achieved in four steps via diastereomeric 2,3-spiro-acetals of myo-inositol. These foundational studies established the methodologies that would later be applied to more complex synthetic challenges.

In the 2000s, research shifted towards utilizing these compounds for the synthesis of biologically active inositol derivatives. The samarium diiodide-mediated synthesis of D-3,4,5,6-tetra-O-benzyl-myo-inositol from L-iditol exemplifies this trend. This period saw an increased focus on stereoselective synthesis and the development of more efficient routes to enantiomerically pure compounds.

More recent research in the 2010s and beyond has focused on applying these compounds in the synthesis of complex natural products and potential drug candidates. For instance, the 2011 report on the synthesis of mycothiol using 2,4,5,6-tetra-O-benzyl-d-myo-inositol as a key intermediate represents this application-oriented research.

Synthetic Approach Starting Material Key Steps Yield Reference
Samarium diiodide-mediated synthesis L-iditol Reductive coupling of dialdehyde Not specified
Resolution of racemic mixture 1,5,6-tri-O-benzyl-myo-inositol Conversion to camphanates, chromatographic separation Not specified
Desymmetrization 2,4,5,6-Tetra-O-benzyl-d-myo-inositol Ketopinyl desymmetrization 40% overall
Chiral auxiliary approach DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol Selective deprotection, resolution using (S)-(+)-O-acetylmandelic acid Not specified
Camphor acetal approach myo-inositol Formation of camphor acetal, benzylation, deprotection 71% for final step

Based on the search results, the geographical distribution of research on this compound and related compounds appears to span multiple countries, indicating the global significance of this research area. The primary research outlets include journals focused on organic chemistry, carbohydrate chemistry, and medicinal chemistry, such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron.

A bibliometric analysis based on citation patterns would likely reveal that papers describing the synthetic applications of this compound in the synthesis of inositol phosphates have received the highest number of citations, reflecting the importance of these applications in the broader context of carbohydrate chemistry and signal transduction research.

Nomenclature Variations and Synonyms in Literature

The literature reveals a variety of naming conventions and synonyms for this compound, which can sometimes lead to confusion for researchers in the field. Understanding these nomenclature variations is critical for comprehensive literature searches and proper compound identification across different publications and databases.

The primary name, this compound, describes the compound from a cyclohexanediol perspective, highlighting the four benzyloxy substituents at positions 3, 4, 5, and 6, with free hydroxyl groups at positions 1 and 2. However, the compound is also frequently referred to using inositol-based nomenclature, reflecting its relationship to myo-inositol and its derivatives.

Synonym Reference
This compound
TETRABENZYLIC MYO-INOSITOL
TETROBENZYLIC MYO-INOSITOL
myo-Inositol, 1,2,5,6-tetrakis-O-(phenylmethyl)-
DL-1,2,3,6-tetra-O-benzyl-myo-inositol
myo-Inositol,1,2,5,6-tetrakis-O-(phenylmethyl)-(9CI)
1,2,3,4,-tetra-O-benzyl-myo-inositol
1,2,3,6-tetra-O-benzyl-myo-inositol
rac-1,2,3,4-Tetra-O-benzyl-myo-inositol

The variation in numbering (1,2,3,6- vs. 1,2,3,4- vs. 1,2,5,6- vs. 3,4,5,6-) reflects different nomenclature systems and starting points for numbering the cyclohexane ring, which can be a source of confusion for researchers. In myo-inositol nomenclature, the numbering begins with the axial hydroxyl group as position 2, and proceeds in a clockwise direction when viewing the molecule from above with the axial hydroxyl pointing away from the viewer. This system produces different numbering patterns compared to traditional cyclohexane numbering, leading to the various synonyms listed above.

Additionally, the compound may be referred to as either a tetrakis(benzyloxy)cyclohexanediol or as a tetra-O-benzyl-myo-inositol, depending on whether the emphasis is on the cyclohexane framework or its relation to inositol. This dual naming approach reflects the compound's position at the intersection of cyclitol chemistry and inositol biochemistry.

The literature also reveals variations in how the stereochemistry is presented. The compound can be described as:

  • A racemic mixture (DL- or (±)-)
  • The specific D-enantiomer (D- or d-)
  • The specific L-enantiomer (L- or l-)

This stereochemical designation is particularly important for biological studies, as different enantiomers can exhibit different biological activities. For instance, D-myo-inositol 1,2,4,5-tetrakisphosphate is a potent mobilizer of intracellular Ca²⁺ ions in permeabilized platelets, while L-myo-inositol 1,2,4,5-tetrakisphosphate is inactive. This enantiomeric specificity underscores the importance of precise nomenclature and stereochemical designation in the literature.

Understanding these nomenclature variations is essential for researchers working with this compound, as it enables comprehensive literature searches and accurate compound identification across different research publications and chemical databases. The multiple naming conventions reflect the compound's historical development and its applications across multiple fields of chemistry and biochemistry.

Eigenschaften

IUPAC Name

3,4,5,6-tetrakis(phenylmethoxy)cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNWAWRYJQHLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407397
Record name Tetrobenzylic myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115116-22-8
Record name Tetrobenzylic myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Iodine-Catalyzed One-Pot Synthesis

The iodine-catalyzed one-pot method has emerged as a scalable approach for synthesizing poly-substituted cyclohexanediol derivatives. In this protocol, cyclohexene derivatives undergo sequential epoxidation and nucleophilic benzyloxy substitution. A study by EvitaChem demonstrated that iodine (I₂) in acetic acid mediates the epoxidation of cyclohexene precursors at 60–80°C, followed by benzylation using benzyl bromide in the presence of potassium carbonate. The reaction achieves 85–90% conversion within 6–8 hours, with the iodine acting as both an oxidizing agent and a Lewis acid catalyst to stabilize transition states during ring-opening.

Critical parameters include:

  • Temperature : Optimal epoxidation occurs at 70°C, while benzylation requires milder conditions (40–50°C) to prevent over-alkylation.

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction homogeneity.

  • Stoichiometry : A 4:1 molar ratio of benzyl bromide to cyclohexene oxide ensures complete substitution of all four hydroxyl groups.

Stepwise Protection-Deprotection Strategy

An alternative method involves the stepwise protection of hydroxyl groups on 1,2-cyclohexanediol. The synthesis begins with the selective benzylation of cis-1,2-cyclohexanediol using benzyl chloride and sodium hydride in DMF. Subsequent oxidation with hydrogen peroxide (H₂O₂) and formic acid introduces additional hydroxyl groups at the 3,4,5,6 positions, which are then protected via a second benzylation step. This approach yields 70–75% overall purity but requires meticulous control of reaction conditions to avoid side products such as over-oxidized quinones.

Catalytic Systems for Stereochemical Control

Palladium-Catalyzed Asymmetric Synthesis

Palladium-phosphoramidite complexes enable enantioselective synthesis of cyclohexanediol derivatives. A Stanford University study detailed the use of Pd(OAc)₂ with chiral phosphoramidite ligands (e.g., L1-Pd ) to catalyze the asymmetric cycloaddition of trimethylenemethane (TMM) donors to cyclohexene oxides. This method achieves >90% enantiomeric excess (ee) for the trans-1,2-diol configuration, critical for pharmaceutical applications. The catalytic cycle involves:

  • Oxidative addition of the TMM donor to Pd(0).

  • Coordination of the cyclohexene oxide to the Pd center.

  • Stereoselective insertion into the Pd–C bond, followed by reductive elimination.

Lewis Acid-Mediated Epoxide Ring-Opening

Boron trifluoride diethyl etherate (BF₃·OEt₂) enhances regioselectivity during benzyloxy substitution. In a modified protocol, BF₃ coordinates to the epoxide oxygen, directing nucleophilic attack to the less hindered carbon and minimizing diastereomer formation. This method achieves 88–92% diastereomeric purity for the all-cis tetrakis(benzyloxy) configuration.

Optimization of Reaction Conditions

Temperature and Time Dependencies

ParameterOptimal RangeImpact on Yield
Epoxidation Temp.60–80°CMaximizes ring strain for nucleophilic attack
Benzylation Temp.40–50°CPrevents thermal decomposition of benzyl bromide
Reaction Time6–8 hoursBalances conversion and side reactions

Data derived from EvitaChem and OC Praktikum protocols highlight the sensitivity of yield to temperature gradients. Exceeding 80°C during epoxidation leads to 10–15% yield loss due to cyclohexene dimerization.

Solvent and Catalytic Additives

  • Polar Aprotic Solvents : DMF and DMSO improve benzyl bromide solubility but risk quaternizing ammonium byproducts.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems (e.g., H₂O/DCM), boosting yields by 12–15% .

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 7.25–7.35 ppm (benzyl aromatic protons) and δ 3.45–3.70 ppm (methyleneoxy –CH₂– groups).

  • ¹³C NMR : Peaks at δ 138.5 ppm (ipso-C of benzyl) and δ 72.3 ppm (cyclohexane C–O) confirm successful substitution.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves 3,4,5,6-tetrakis(benzyloxy)-1,2-cyclohexanediol from mono- and tri-substituted impurities, achieving ≥98% purity in optimized batches.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the parent cyclohexanediol.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1,2-cyclohexanediol.

    Substitution: Formation of substituted cyclohexanediol derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Cyclohexanediol Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol 115116-22-8 C₃₄H₃₆O₆ 540.65 4× benzyloxy, 2× hydroxyl Neurodegenerative research
1,2-Cyclohexanediol 931-17-9 C₆H₁₂O₂ 116.16 2× hydroxyl Solvent, epoxy resin precursor
1,4-Cyclohexanediol 556-48-9 C₆H₁₂O₂ 116.16 2× hydroxyl (1,4-positions) Penetration retardant in transdermal formulations
3,4,5,6-Tetra-O-benzyl-myo-inositol 24558-77-8 C₃₄H₃₆O₆ 540.65 4× benzyloxy, 2× hydroxyl Diabetes, cardiovascular research
  • Steric and Electronic Effects : The benzyloxy groups in this compound increase steric hindrance and lipophilicity compared to unsubstituted 1,2-cyclohexanediol, altering solubility and reactivity .
  • Solubility : 1,2-Cyclohexanediol exhibits high solubility in polar solvents (e.g., water: ~1.2 g/mL at 25°C), whereas the benzyloxy-substituted derivative is primarily soluble in organic solvents (e.g., chloroform, DMSO) due to reduced polarity .

Functional and Pharmacological Differences

Drug Penetration and Retardation

  • 1,4-Cyclohexanediol : Exhibits a rigid chair-like structure that forms stable hydrogen bonds with ceramides in skin layers, retarding percutaneous absorption of metronidazole (MTZ) by 40–60% in formulations .
  • cis- vs. trans-1,2-Cyclohexanediol :
    • cis-1,2-Cyclohexanediol: Combined with 1,2-hexanediol, it retards MTZ penetration (flux reduction: ~30%) by forming unstable H-bonds with ceramides .
    • trans-1,2-Cyclohexanediol: Enhances MTZ flux by 20% due to favorable molecular orientation for diffusion .

Table 2: Penetration Effects of Cyclohexanediol Derivatives

Compound Effect on MTZ Penetration Mechanism Reference
1,4-Cyclohexanediol Retardation (40–60% ↓) Rigid chair structure stabilizes H-bonds with ceramides
cis-1,2-Cyclohexanediol Retardation (~30% ↓) Weak H-bonding with ceramides
trans-1,2-Cyclohexanediol Enhancement (20% ↑) Facilitates diffusion via orientation
This compound Predicted retardation Steric hindrance limits membrane interaction

Stability and Catalytic Behavior

  • Thermal Stability : Epoxy resins derived from 1,2-cyclohexanediol diglycidyl ether exhibit superior mechanical strength (tensile strength: ~85 MPa) and thermal resistance (Tg: ~150°C) compared to aliphatic diol-based resins .

Biologische Aktivität

3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol is a synthetic compound known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H34_{34}O4_{4}
  • CAS Number : 128985-14-8

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds with similar benzyloxy substituents. Research indicates that derivatives of benzyloxy-substituted lactones exhibit significant cytotoxicity against various tumor cell lines. For instance:

  • Case Study : A study demonstrated that compounds with similar structural motifs showed selective cytotoxicity against cancer cells while sparing normal cells. The exact mechanism often involves the induction of apoptosis in tumor cells through mitochondrial pathways .

Anti-inflammatory Effects

The benzyloxy group is known to enhance the anti-inflammatory activity of certain compounds. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Mechanism : Inhibition of COX-2 has been linked to reduced inflammation and pain. This mechanism is particularly relevant in the context of chronic inflammatory diseases .

Antimicrobial Activity

Compounds with multiple benzyloxy groups have also shown promise as antimicrobial agents. The presence of these groups can enhance the lipophilicity and membrane permeability of the compounds.

  • Research Findings : In vitro studies suggest that benzyloxy-substituted compounds exhibit activity against various bacterial strains, including Helicobacter pylori. This is attributed to their ability to disrupt bacterial cell membranes .

Data Tables

Activity TypeCompound TypeObserved EffectReference
AnticancerBenzyloxy-substituted lactonesCytotoxicity against tumor cell lines
Anti-inflammatoryCOX inhibitorsReduction in inflammation and pain
AntimicrobialBenzyloxy derivativesActivity against Helicobacter pylori

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes (e.g., COX-2), leading to reduced synthesis of pro-inflammatory mediators.
  • Membrane Disruption : The lipophilic nature of benzyloxy groups enhances the ability of the compound to penetrate microbial membranes, leading to cell lysis.

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of 3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol?

To confirm stereochemical integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving diastereotopic protons and carbons. Chiral chromatography or polarimetry can validate enantiomeric purity, while X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives. Mass spectrometry (MS) ensures molecular weight accuracy (116.16 g/mol for the core diol structure; adjusted for benzyloxy substituents) .

Q. How can the solubility and logP of this compound be experimentally determined for formulation studies?

  • Solubility : Use shake-flask methods in solvents (e.g., water, ethanol, DMSO) with HPLC or gravimetric analysis.
  • logP : Employ reverse-phase HPLC with reference standards or octanol-water partitioning assays.
    Data from analogous diols (e.g., 1,2-cyclohexanediol: logP ≈ 0.28, water-soluble) suggest hydrophobic adjustments for benzyloxy groups .

Q. What synthetic strategies are employed to introduce benzyloxy protecting groups onto cyclohexanediol frameworks?

Benzylation typically uses benzyl bromide or chloride with a base (e.g., NaH) in anhydrous THF/DMF. Steric hindrance from the 3,4,5,6-positions necessitates stepwise protection or elevated temperatures. TLC monitoring and column purification are critical to isolate intermediates .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity in catalytic hydrodeoxygenation (HDO) reactions?

The (1R,2S,3S,4R,5R,6S) configuration impacts substrate-catalyst interactions. For example, SBA-16-supported Pt/Pd catalysts show higher selectivity for 1,2-cyclohexanediol (vs. dimethoxy derivatives) due to spatial alignment of hydroxyl groups with active sites. Stereoelectronic effects from benzyloxy groups may retard HDO rates by blocking adsorption .

Q. Why do oxidation pathways of vicinal diols yield conflicting products under varying conditions?

In adipic acid synthesis from 1,2-cyclohexanediol, basic conditions favor 1,2-cyclohexanedione intermediates, which undergo Cannizzaro disproportionation to 6-hydroxycaprolactone. Acidic conditions promote esterification (e.g., adipic acid reacting with unoxidized diol). For the target compound, benzyloxy groups may stabilize intermediates or divert pathways via radical mechanisms .

Condition Oxidant Key Intermediate Primary Product Yield
Basic (pH >10)O₂/POM catalysts1,2-cyclohexanedioneAdipic acid60–75%
Acidic (pH <4)H₂O₂/tungstateEsterified intermediatesMixed esters<30%

Q. How can the compound’s benzyloxy groups be selectively deprotected without disrupting the diol core?

Catalytic hydrogenation (H₂/Pd-C) is standard, but competing hydrogenolysis of the diol may occur. Alternative methods:

  • Lewis acids : BCl₃ or TMSOTf in CH₂Cl₂ at –78°C.
  • Oxidative cleavage : Ozone or RuO₄ for robust deprotection (risk of over-oxidation).
    Monitor reaction progress via IR (loss of benzyl C-O stretch at ~1100 cm⁻¹) .

Data Contradiction Analysis

Q. Why do studies report conflicting selectivity in diol oxidation, and how can reproducibility be improved?

Discrepancies arise from:

  • Intermediate stability : 1,2-cyclohexanedione is prone to side reactions (e.g., polymerization).
  • Catalyst poisons : Residual benzyl ethers may deactivate polyoxometalate (POM) catalysts.
    Mitigation : Pre-purify substrates, use H4PMo11VO40 catalysts for higher acidity tolerance, and optimize reaction stoichiometry (H₂O₂:diol ≥3:1) .

Q. How do formulation studies balance epidermal retention vs. systemic absorption for diol-containing therapeutics?

Combining this compound with 1,4-cyclohexanediol enhances stratum corneum penetration (Tlag reduction from 1.06 h to 0.14 h) while maintaining epidermal retention. Adjust diol chain length (C6–C7) to minimize systemic flux without reducing efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.